molecular formula C13H15NO3 B1453860 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid CAS No. 912761-12-7

3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid

Cat. No. B1453860
M. Wt: 233.26 g/mol
InChI Key: DCNDSOLFJFPRJP-SOFGYWHQSA-N
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Description

3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid is a chemical compound with the molecular formula C13H15NO3 . It is a specialty product used in proteomics research .


Molecular Structure Analysis

The molecular weight of 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid is 233.26 . For more detailed structural information, you may need to refer to resources that provide molecular structure data.

Scientific Research Applications

Coordination Polymers and Structural Systematics

Research has utilized the bifunctional ligand trans-3-(3-pyridyl)acrylic acid to promote the formation of novel hetero-metallic and homometallic metal-organic framework (MOF) materials. These structures demonstrate the influence of different metal cations on coordination environment, structure formation, thermal, and luminescence properties, highlighting the utility of pyridyl acrylic acids in creating advanced materials with potential applications in catalysis, gas storage, and luminescence (Gunning & Cahill, 2005).

Anion-Controlled Synthesis and Photoreactivity

The anions in salts formed with pyridyl acrylic acids play a crucial role in directing the solid-state packing and photoreactivity of these compounds, leading to the selective synthesis of cyclobutane derivatives via [2+2] cycloaddition reaction. This property is utilized in the synthesis of novel compounds with potential applications in material chemistry and photophysics (Kole, Tan, & Vittal, 2011).

Photoreactivity in Coordination Polymers

The photoreactivity of Ag(I) complexes and coordination polymers of pyridyl acrylic acids has been studied, revealing the ability to orient C═C bonds for photodimerization. This property is significant for the development of coordination polymers with specific photoreactive features, offering insights into the design of materials with light-responsive properties (Kole, Tan, & Vittal, 2012).

Hydrogen-Bonded Networks and Photoproducts

The structure and photoreactivity of trans-3-(3-pyridyl)acrylic acid and its photoproducts have been explored, showing how hydrogen-bonded networks facilitate the solid-state photodimerization process. This research provides valuable insights into the molecular assembly and photoreactive behavior of pyridyl acrylic acid derivatives, contributing to the development of materials with tailored photoreactive properties (Briceño et al., 2007).

Self-Penetrating Networks and Coordination Chemistry

The hydrothermal reactions of 3-(3-pyridyl)acrylic acid with various metal salts have led to the formation of polymorphs with unique network structures, including self-penetrating, four-coordinate networks. These findings are pivotal for understanding the structural diversity and potential applications of coordination polymers in gas separation, catalysis, and as scaffolds for functional materials (Tong, Chen, & Batten, 2003).

Safety And Hazards

3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area. Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this chemical .

Future Directions

The future directions of research involving 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid are not clear from the available information. It is currently used in proteomics research , and further studies may reveal more applications.

properties

IUPAC Name

(E)-3-(6-cyclopentyloxypyridin-3-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-13(16)8-6-10-5-7-12(14-9-10)17-11-3-1-2-4-11/h5-9,11H,1-4H2,(H,15,16)/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCNDSOLFJFPRJP-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=NC=C(C=C2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)OC2=NC=C(C=C2)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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